molecular formula C13H14N2O B13996325 1-Naphthaleneaceticacid, 7-methyl-, hydrazide CAS No. 25095-39-0

1-Naphthaleneaceticacid, 7-methyl-, hydrazide

Cat. No.: B13996325
CAS No.: 25095-39-0
M. Wt: 214.26 g/mol
InChI Key: UJVDZBWYQHPWBL-UHFFFAOYSA-N
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Description

1-Naphthaleneaceticacid, 7-methyl-, hydrazide is an organic compound with the molecular formula C13H14N2O It is a derivative of 1-naphthaleneacetic acid, where the carboxyl group is replaced by a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthaleneaceticacid, 7-methyl-, hydrazide typically involves the reaction of 1-naphthaleneacetic acid with hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained for several hours to ensure complete conversion of the acid to the hydrazide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneaceticacid, 7-methyl-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The hydrazide group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amines or other functional groups.

Scientific Research Applications

1-Naphthaleneaceticacid, 7-methyl-, hydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of 1-Naphthaleneaceticacid, 7-methyl-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: The parent compound, which has a carboxyl group instead of a hydrazide group.

    2-Naphthaleneacetic acid: A positional isomer with the carboxyl group at the 2-position.

    Indole-3-acetic acid: A structurally similar compound with an indole ring instead of a naphthalene ring.

Uniqueness

1-Naphthaleneaceticacid, 7-methyl-, hydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

25095-39-0

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(7-methylnaphthalen-1-yl)acetohydrazide

InChI

InChI=1S/C13H14N2O/c1-9-5-6-10-3-2-4-11(12(10)7-9)8-13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16)

InChI Key

UJVDZBWYQHPWBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2CC(=O)NN)C=C1

Origin of Product

United States

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